Oxane-2-carbohydrazide

Description

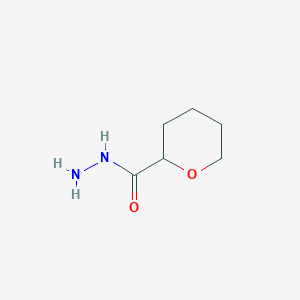

Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYOJKEXXUGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-14-0 | |

| Record name | oxane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic stability of oxane-2-carbohydrazide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Oxane-2-Carbohydrazide Derivatives

Executive Summary

Oxane-2-carbohydrazide derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their therapeutic potential and material properties are intrinsically linked to their three-dimensional structure and thermodynamic stability. This guide provides a comprehensive analysis of the core principles governing the stability of these molecules, intended for researchers, scientists, and professionals in drug development. We will explore the intricate balance of conformational preferences within the oxane ring, the critical role of the anomeric effect, the profound impact of intramolecular hydrogen bonding, and the electronic contributions of various substituents. Furthermore, this document details the key experimental and computational methodologies employed to quantitatively and qualitatively assess the thermodynamic stability of these derivatives, providing a robust framework for their rational design and application.

Foundational Principles of Molecular Stability

The thermodynamic stability of a molecule refers to its relative energy state at equilibrium. A more stable molecule possesses lower Gibbs free energy (G) compared to its isomers or conformers. This stability is not determined by a single factor but is the net result of numerous competing and cooperating intramolecular forces. For oxane-2-carbohydrazide derivatives, the primary contributors are:

-

Conformational Strain: This includes torsional strain (from eclipsing bonds) and steric strain (van der Waals repulsion between non-bonded atoms). Molecules naturally adopt conformations that minimize these strains.[3]

-

Electronic Effects: These involve the influence of substituent electronegativity, inductive effects, and resonance (or delocalization) of π-electrons. Extended resonance, in particular, is a powerful stabilizing force.[4]

-

Intramolecular Hydrogen Bonding (IHB): The formation of hydrogen bonds within a single molecule can significantly lower its overall energy, often locking it into a preferred conformation.[5]

Conformational analysis, the study of the energetics associated with different spatial arrangements of a molecule (conformers), is the essential tool for understanding these interactions.[6]

Core Structural Factors Governing Stability

The stability of an oxane-2-carbohydrazide derivative is dictated by a delicate interplay of structural features inherent to its scaffold.

Conformational Landscape of the Oxane Ring

The six-membered oxane (tetrahydropyran) ring is not planar. Like cyclohexane, it predominantly adopts a low-energy chair conformation to minimize both angle and torsional strain.[7][8] In this conformation, substituents can occupy two distinct positions:

-

Axial (a): Perpendicular to the approximate plane of the ring.

-

Equatorial (e): Pointing outwards from the perimeter of the ring.

Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with axial atoms on the same side of the ring, known as 1,3-diaxial interactions.

Caption: Intramolecular Hydrogen Bond (IHB) between amide N-H and ring oxygen.

Resonance and π-Electron Delocalization

The inherent stability of the carbohydrazide group is enhanced by resonance. Further derivatization, such as the formation of hydrazones (Schiff bases) via condensation with aldehydes or ketones, extends the conjugated π-system. [4]This greater delocalization of π-electrons across the newly formed C=N double bond and adjacent aromatic rings significantly lowers the molecule's overall energy, leading to a marked increase in thermodynamic stability. [4]

Methodologies for Stability Assessment

A combination of experimental and computational techniques is required for a thorough evaluation of thermodynamic stability.

Experimental Protocols

| Technique | Information Provided | Key Advantages |

| Differential Scanning Calorimetry (DSC) | Melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transition (Tg), phase transitions. | Quantitative thermodynamic data; high throughput. |

| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td), mass loss profile. | Direct measure of thermal stability under controlled atmosphere. |

| NMR Spectroscopy | Conformational equilibria, detection of IHB, structural elucidation. | Provides detailed structural and dynamic information in solution. [9] |

| Single-Crystal X-ray Diffraction | Precise solid-state conformation, bond lengths, bond angles. | Unambiguous determination of the lowest-energy solid-state structure. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, dry oxane-2-carbohydrazide derivative into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve. The onset temperature of the major mass loss step is typically reported as the decomposition temperature (Td), a key indicator of thermal stability.

Computational Workflows

Computational chemistry provides invaluable insight into the relative energies of different conformers and the nature of stabilizing interactions.

Caption: Workflow for DFT-based conformational stability analysis.

Computational Protocol: DFT Conformational Analysis

-

Structure Generation: Build 3D models of the relevant conformers of the oxane-2-carbohydrazide derivative (e.g., chair-axial and chair-equatorial).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). [4][7]This process finds the lowest energy structure for each starting conformation.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Verification: Confirm that each optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state rather than a stable conformer.

-

Energy Comparison: Compare the zero-point corrected electronic energies of the confirmed minima. The conformer with the lowest energy is predicted to be the most thermodynamically stable. The energy difference (ΔE) quantifies the relative stability.

-

Advanced Analysis (Optional): Utilize techniques like Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions (anomeric effect) or Quantum Theory of Atoms in Molecules (QTAIM) to characterize hydrogen bonds. [9]

Conclusion and Outlook

The thermodynamic stability of oxane-2-carbohydrazide derivatives is a multifaceted property governed by a sophisticated balance of conformational, electronic, and non-covalent interactions. The chair conformation of the oxane ring serves as the fundamental template, upon which the anomeric effect often favors an axial orientation for the C2-carbohydrazide substituent. This preference can be further amplified and locked in by powerful intramolecular hydrogen bonds. For derivatives, extended π-electron delocalization through resonance provides an additional, significant layer of stabilization.

A synergistic approach combining high-level computational analysis with empirical data from thermal and spectroscopic methods is essential for accurately predicting and understanding the stability of these important molecules. These insights are critical for drug development professionals seeking to design molecules with optimal shelf-life, metabolic stability, and conformational pre-organization for target binding.

References

-

Brady, J. W., & Schmidt, R. K. (1993). Carbohydrate intramolecular hydrogen bonding cooperativity and its effect on water structure. Journal of the American Chemical Society. [Link]

-

Haskins, N. J. (2004). Hydrogen bonding of the carbohydrazide group forming the 1D ribbons for... ResearchGate. [Link]

-

Jiménez-Barbero, J., & Asensio, J. L. (1999). Hydrogen bonding and cooperativity effects on the assembly of carbohydrates. Chemical Communications. [Link]

-

Khalil, T., Jasim, K. A., & Faihan, A. S. (2024). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Dodson, C. D. (Year N/A). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]

-

Mishra, A., & Suryaprakash, N. (2018). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. RSC Publishing. [Link]

-

PubChem. (n.d.). Carbohydrazide. National Center for Biotechnology Information. [Link]

-

Al-Kahtani, H. M. (Year N/A). Carbohydrate Hydrogen-Bonding Cooperativity − Intramolecular Hydrogen Bonds and Their Cooperative Effect on Intermolecular Processes − Binding to a Hydrogen-Bond Acceptor Molecule. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. [Link]

-

Bendi, V. R., Janrao, D. M., & Ramteke, M. R. (2016). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chromene-3-Carbohydrazide Derivatives at 0.1 M Ionic Strength at 42oC. ResearchGate. [Link]

-

Kuznetsov, V. V. (2012). Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

-

Soderberg, T. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Abdel-Wahab, B. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. [Link]

-

Chem 202 - Organic Reaction Mechanisms I. (n.d.). Conformational Analysis. University of California, Irvine. [Link]

-

Milićević, A., & Sarakha, M. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

-

Abdel-Wahab, B. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PubMed Central. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. Carbohydrate intramolecular hydrogen bonding cooperativity and its effect on water structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of Oxane-2-Carbohydrazide Scaffolds: A Technical Guide for Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. This guide delves into the promising, yet underexplored, oxane-2-carbohydrazide scaffold. By dissecting the established biological relevance of its constituent parts—the tetrahydropyran (oxane) ring and the carbohydrazide linker—we will establish a compelling rationale for its investigation. This document provides a comprehensive framework for researchers, encompassing a proposed synthetic pathway, detailed protocols for evaluating a spectrum of biological activities, and an exploration of potential mechanisms of action. Our objective is to equip drug discovery professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing molecular architecture.

Introduction: The Rationale for Investigating Oxane-2-Carbohydrazide Scaffolds

The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1] Its appeal in medicinal chemistry stems from its ability to act as a bioisostere of a cyclohexane ring but with improved physicochemical properties, such as increased polarity and the potential for hydrogen bonding via the ring oxygen.[1] This can lead to enhanced aqueous solubility and improved pharmacokinetic profiles. The THP moiety is a key component in a variety of biologically active compounds, demonstrating its versatility in interacting with diverse biological targets.[1][2]

The carbohydrazide moiety and its derivatives, particularly hydrazones, are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of pharmacological activities.[3][4] These include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[3][5][6] The –CO-NH-N= pharmacophore is a versatile linker that can be readily functionalized, allowing for the generation of large libraries of compounds for screening.

The hybridization of the tetrahydropyran ring at the 2-position with a carbohydrazide functional group presents a novel and compelling scaffold for drug discovery. This combination leverages the favorable pharmacokinetic attributes of the oxane ring with the diverse pharmacological potential of the carbohydrazide linker, creating a platform for the development of new chemical entities with potentially unique biological activities.

Synthesis and Derivatization of Oxane-2-Carbohydrazide Scaffolds

A robust and versatile synthetic route is paramount for the exploration of the oxane-2-carbohydrazide scaffold. The following proposed synthesis is based on established chemical transformations.

Synthesis of Oxane-2-Carbohydrazide (3)

The synthesis of the core scaffold can be envisioned in two key steps starting from the commercially available ethyl tetrahydropyran-2-carboxylate (1).

Step 1: Synthesis of Tetrahydropyran-2-carboxylic acid (2)

While direct conversion of the ester to the hydrazide is possible, isolation of the carboxylic acid offers a stable intermediate for purification and characterization.

-

Protocol:

-

To a solution of ethyl tetrahydropyran-2-carboxylate (1) in a 1:1 mixture of methanol and water, add an excess (2-3 equivalents) of sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-2-carboxylic acid (2).

-

Step 2: Synthesis of Oxane-2-Carbohydrazide (3)

The carboxylic acid can be converted to the carbohydrazide via an activated intermediate or directly from the ester.

-

Protocol (from Carboxylic Acid):

-

Dissolve tetrahydropyran-2-carboxylic acid (2) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

-

Add a coupling agent (e.g., 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of hydroxybenzotriazole (HOBt)).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain oxane-2-carbohydrazide (3).

-

-

Protocol (from Ester - direct hydrazinolysis):

-

Dissolve ethyl tetrahydropyran-2-carboxylate (1) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield oxane-2-carbohydrazide (3).

-

Synthesis of Oxane-2-Carbohydrazone Derivatives (4)

The carbohydrazide (3) serves as a versatile intermediate for the synthesis of a library of hydrazone derivatives through condensation with various aldehydes and ketones.

-

Protocol:

-

Dissolve oxane-2-carbohydrazide (3) (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired oxane-2-carbohydrazone derivative (4).

-

Diagram of Synthetic Pathway:

Caption: Proposed synthetic route to oxane-2-carbohydrazide and its hydrazone derivatives.

Evaluation of Biological Activity

A systematic evaluation of the biological activities of the synthesized oxane-2-carbohydrazide derivatives is essential to identify promising lead compounds. Based on the known activities of related scaffolds, the primary areas of investigation should include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Hydrazide-hydrazones are well-documented antimicrobial agents.[6][7]

-

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., 256 to 0.5 µg/mL).

-

Incubation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Reading Results: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that showed no visible growth onto an agar plate.

-

Incubate the agar plates under the same conditions as the microtiter plates.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Anticancer Activity

The antiproliferative effects of hydrazone derivatives against various cancer cell lines are widely reported.[5][8]

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity

Tetrahydropyran derivatives have shown promise as anti-inflammatory agents.[9]

-

Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compounds on NO production.

-

-

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rodents

-

Animal Grouping: Use rats or mice, divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

-

Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

-

Diagram of Biological Evaluation Workflow:

Caption: Workflow for the biological evaluation of oxane-2-carbohydrazone derivatives.

Potential Mechanisms of Action and Structure-Activity Relationships (SAR)

The biological activity of the oxane-2-carbohydrazide scaffold will be dictated by the interplay between the tetrahydropyran ring and the substituted hydrazone moiety.

-

Antimicrobial Action: The lipophilicity conferred by the oxane ring and the substituents on the hydrazone will influence the ability of the compounds to penetrate microbial cell membranes. The azomethine (-N=CH-) linkage is often crucial for antimicrobial activity, potentially through chelation of essential metal ions or interference with microbial enzymes.

-

Anticancer Mechanisms: Hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases or protein kinases. The specific mechanism will likely be dependent on the nature of the substituent on the hydrazone.

-

Anti-inflammatory Effects: The anti-inflammatory activity of tetrahydropyran derivatives may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory signaling pathways like NF-κB.[10]

Structure-Activity Relationship (SAR) Insights:

The derivatization of the hydrazone moiety provides a rich opportunity for SAR studies. Key areas for investigation include:

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an aromatic ring attached to the hydrazone can significantly modulate biological activity.

-

Steric Effects: The size and shape of the substituents will influence the binding of the compounds to their biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by both the oxane ring and the hydrazone substituents, will impact cell permeability and pharmacokinetic properties.

Conclusion and Future Directions

The oxane-2-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive target for medicinal chemists. The systematic approach outlined in this guide, from synthesis to comprehensive biological evaluation, provides a clear roadmap for researchers to explore the full potential of this scaffold. Future work should focus on the synthesis of diverse libraries of oxane-2-carbohydrazones and the elucidation of their specific mechanisms of action and structure-activity relationships. Such studies will be instrumental in advancing lead compounds toward clinical development.

References

-

Castro, G. N. S., de Souza, R. N., da Silva, A. C. M., Laureano-Melo, R., da Silva Côrtes, W., Capim, S. L., de Almeida Vasconcellos, M. L. A., & Marinho, B. G. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(2), 105-117. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & El-Faham, A. (2021). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. PMC. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2015). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules, 20(8), 14837-14854. [Link]

-

Castro, G. N. S., de Souza, R. N., da Silva, A. C. M., Laureano-Melo, R., da Silva Côrtes, W., Capim, S. L., de Almeida Vasconcellos, M. L. A., & Marinho, B. G. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed. [Link]

-

Mamedov, V. A., Kalinin, A. A., Gubaidullin, A. T., Litvinov, I. A., & Mamedov, I. M. (2007). Synthesis, Anti-Inflammatory, Analgesic and Antipyretic Properties of Azomethine Derivatives of the Tetrahydropyrane Series. Pharmaceutical Chemistry Journal, 41(11), 593-597. [Link]

-

O'Doherty, G. A., & Green, N. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(5), 987-1003. [Link]

-

Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2009). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Journal of the Serbian Chemical Society, 74(1), 25-34. [Link]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 555-571. [Link]

-

Mohareb, R. M., Ibrahim, R. A., & Moustafa, H. E. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. The Open Organic Chemistry Journal, 4, 8-14. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5245. [Link]

-

Singh, S., Kumar, A., Kumar, A., & Kumar, V. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway. Bioorganic Chemistry, 145, 107223. [Link]

-

Isı, S., Isık, D., Yılmaz, F., & Ozyurek, M. (2018). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 15(10), 1058-1069. [Link]

-

Kumar, S., & Narasimhan, B. (2017). Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Der Pharma Chemica, 9(13), 90-101. [Link]

-

Da Settimo, F., Marini, A. M., Primofiore, G., & Da Settimo, A. (1995). Synthesis and Biological Investigations of 1-(Tetrahydropyran-2′-yl)- and 1-(Tetrahydrofuran-2. ChemInform, 26(47). [Link]

-

Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]

-

Kumar, D., Kumar, N. M., Sundaree, M., Johnson, E., & Shah, K. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 921. [Link]

-

Fan, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2029-2049. [Link]

-

Redda, K. K., & Mateeva, N. N. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Current Medicinal Chemistry, 30(15), 1698-1721. [Link]

-

Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., & Alam, M. M. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 544-575. [Link]

-

Borik, R. M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research, 11(2), 143-157. [Link]

-

Fuwa, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 383. [Link]

-

Biernasiuk, A., & Popiołek, Ł. (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 27(9), 2686. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

-

PrepChem. (n.d.). Preparation of carbohydrazide. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities [benthamopenarchives.com]

- 9. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for oxane-2-carbohydrazide

Synonyms: Tetrahydro-2H-pyran-2-carbohydrazide | CAS: 59293-14-0[1][2]

Executive Summary & Chemical Identity

Oxane-2-carbohydrazide is a chiral heterocyclic building block featuring a tetrahydropyran (THP) ring substituted at the 2-position with a carbohydrazide moiety.[1][2] It is primarily employed in medicinal chemistry for the synthesis of peptidomimetics and as a scaffold for fragment-based drug discovery.

This compound presents a dual-hazard profile :

-

The Hydrazide Motif: A reactive nucleophile capable of causing skin sensitization and irritation.

-

The Oxane (THP) Core: A cyclic ether prone to auto-oxidation, classifying this material as a Class B Peroxide Former (hazard upon concentration).[1][2]

Chemical Specifications Table

| Property | Data |

| IUPAC Name | Tetrahydro-2H-pyran-2-carbohydrazide |

| CAS Number | 59293-14-0 |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in non-polar solvents.[1][2][3] |

| Melting Point | 85–89 °C (Typical range for this class; verify on CoA) |

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicological data for this exact CAS, the following classification is derived from Quantitative Structure-Activity Relationship (QSAR) principles applied to analogous hydrazides and cyclic ethers.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Irritation | 2 | Causes skin irritation.[1][2][4][5] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation.[4][5] | H319 |

| Skin Sensitization | 1 | May cause an allergic skin reaction. | H317 |

| STOT - SE | 3 | May cause respiratory irritation.[1][5] | H335 |

| Reactivity | N/A | May form explosive peroxides.[6] | EUH019 |

Critical Toxicology Insight

Hydrazide derivatives are structural alerts for skin sensitization . The hydrazine moiety can haptenize proteins, leading to T-cell mediated hypersensitivity.[2] Researchers with prior sensitization to hydrazine or simple hydrazides should avoid handling this compound.

Storage & Stability: The Peroxide Protocol

The tetrahydropyran ring contains an ether linkage (-C-O-C-).[1][2] While the carbonyl group at the 2-position provides some electronic stabilization, the C6 position remains susceptible to radical abstraction and auto-oxidation.[2]

Storage Directives

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Hydrazides are reducing agents and can degrade upon prolonged exposure to atmospheric oxygen.

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass with a PTFE-lined cap to prevent photo-initiated peroxidation.[2]

-

Shelf-Life: Test for peroxides every 6 months after opening. Discard after 12 months.

Peroxide Testing Workflow (Quantofix® or Starch-Iodide)

Before distilling or concentrating reaction mixtures containing this compound, you must verify peroxide levels are <10 ppm.[2]

Figure 1: Decision logic for handling stored Oxane-2-carbohydrazide to mitigate explosion risks from peroxide accumulation.

Handling & Experimental Protocols

PPE Requirements[1][5][6][7][8][9][10]

-

Respiratory: N95 mask (minimum) or P100 if handling fine powder outside a fume hood.[1]

-

Hands: Double nitrile gloves (0.11 mm minimum thickness).[1] Hydrazides can permeate standard latex.

-

Eyes: Chemical splash goggles.[1]

Protocol: Safe Reaction Setup (Acylation Example)

Context: Reacting oxane-2-carbohydrazide with an acid chloride.

-

Preparation:

-

Flame-dry glassware and cool under Argon flow.

-

Weigh the oxane-2-carbohydrazide in a fume hood.[2] If the solid is clumpy, do not grind it with a mortar and pestle without first testing for peroxides (friction sensitivity).

-

-

Solubilization:

-

Dissolve in anhydrous DCM or DMF.

-

Add a non-nucleophilic base (e.g., DIPEA or Pyridine) before adding the electrophile to scavenge HCl.

-

-

Reaction Monitoring (Self-Validating Step):

-

Quenching:

-

Do not simply dump into waste. Quench excess reactive intermediates with saturated aqueous NH₄Cl.

-

Figure 2: Safe synthesis workflow emphasizing temperature control and reaction monitoring.

Emergency Response

Exposure Scenarios[5][9][11]

-

Eye Contact: Immediately flush with water for 15 minutes.[1][4][7] Hydrazides are alkaline and can cause corneal damage.

-

Skin Contact: Wash with soap and water.[1][4][8] Do not use alcohol or organic solvents, as they may increase skin absorption of the hydrazide.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the solvent or chemical pneumonitis is high.

Spill Management

-

Evacuate: Clear the immediate area.

-

Neutralize: For powder spills, cover with wet paper towels to prevent dust generation. For solution spills, absorb with vermiculite.

-

Decontamination: Clean the surface with a dilute bleach solution (10%) to oxidize any residual hydrazide traces, followed by a water rinse.

Waste Disposal

Do not dispose of down the drain.

-

Segregation: Segregate as "Organic Waste - Toxic/Irritant".

-

Labeling: Explicitly label the waste tag with "Contains Hydrazides" and "Potential Peroxide Former" to warn waste management personnel.[1]

-

Quenching before Disposal: If you have a large quantity of unreacted hydrazide, treat it with dilute hypochlorite (bleach) in a fume hood to oxidize the hydrazine moiety to nitrogen gas and water before disposal, provided no other incompatible functionalities are present.[1][2]

References

-

National Institute of Standards and Technology (NIST). Carbohydrazide - CAS 497-18-7 (Analogous Data).[1][2] NIST Chemistry WebBook. [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8][Link][1][2]

-

Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. [Link][2]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

- 1. Oxanes | Fisher Scientific [fishersci.com]

- 2. Carbohydrazide [webbook.nist.gov]

- 3. CAS 497-18-7: Carbohydrazide | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

Oxane-2-Carbohydrazide and its Analogs: A Technical Guide to Chiral Building Blocks in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental concept in modern drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological properties. This technical guide provides an in-depth exploration of oxane-2-carbohydrazide and its broader class of chiral hydrazide analogs as versatile chiral building blocks in organic synthesis. We will delve into the synthesis of these compounds, their structural features that enable high stereocontrol, and their application in the asymmetric synthesis of complex molecules. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools in the creation of novel, enantiomerically pure therapeutics.

The Central Role of Chirality in Drug Design

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule is of paramount importance. A large percentage of drugs currently in use are chiral compounds, and in many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] This underscores the critical need for synthetic methods that can selectively produce a single enantiomer of a drug molecule. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is therefore a cornerstone of modern pharmaceutical research.[2]

Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are a powerful strategy in asymmetric synthesis.[3][4] These synthons introduce a predefined stereocenter, guiding the stereochemical outcome of subsequent reactions. Among the diverse array of chiral building blocks, those containing the hydrazide functional group have emerged as particularly valuable due to their unique reactivity and conformational properties.

Oxane-2-Carbohydrazide and Chiral Hydrazide Analogs: Synthesis and Properties

While "oxane-2-carbohydrazide" is a specific and less commonly cited molecule, the broader class of chiral hydrazides serves as a powerful platform for asymmetric synthesis. These compounds are characterized by a hydrazide moiety attached to a chiral scaffold.

General Synthetic Routes to Chiral Hydrazides

The synthesis of chiral hydrazides typically begins with an enantiomerically pure starting material, often derived from the "chiral pool" – readily available natural products like amino acids, carbohydrates, or terpenes. A common synthetic strategy involves the reaction of an activated carboxylic acid derivative (such as an ester or acid chloride) with hydrazine or a substituted hydrazine.

Experimental Protocol: Synthesis of a Chiral Hydrazide from an Amino Acid Derivative

This protocol provides a general method for the synthesis of a chiral hydrazide from an N-protected amino acid.

Materials:

-

N-protected amino acid (e.g., N-Boc-L-alanine)

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Hydrazine hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF (0.5 M).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-Methylmorpholine (1.1 eq) dropwise.

-

Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM·HCl) will be observed.

-

-

Hydrazinolysis:

-

In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in anhydrous THF.

-

Slowly add the hydrazine solution to the mixed anhydride solution from step 1, keeping the temperature at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral hydrazide.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Structural Features and Conformational Control

The efficacy of chiral hydrazides as stereodirecting auxiliaries stems from their ability to form well-defined, rigid transition states. The presence of the N-N bond and the potential for intramolecular hydrogen bonding contribute to a more predictable and controlled stereochemical environment during a reaction. The chiral scaffold, be it an oxane ring or another chiral moiety, effectively shields one face of the reactive center, forcing an incoming reagent to approach from the less sterically hindered face.

Applications in Asymmetric Synthesis

Chiral hydrazides and their derivatives, particularly chiral hydrazones, are employed in a wide range of asymmetric transformations to create carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.

Asymmetric Alkylation

Chiral hydrazones, formed by the condensation of a chiral hydrazide with an aldehyde or ketone, can be deprotonated to form a chiral aza-enolate. The subsequent alkylation of this intermediate proceeds with high diastereoselectivity, with the chiral auxiliary directing the approach of the electrophile. The auxiliary can then be cleaved to reveal the chiral alkylated product.

Asymmetric Michael Additions

Chiral hydrazones are also effective nucleophiles in asymmetric Michael additions to α,β-unsaturated compounds. The chiral auxiliary controls the stereochemistry of the newly formed stereocenter at the β-position of the Michael acceptor.

Asymmetric Aldol Reactions

The aza-enolates derived from chiral hydrazones can also participate in asymmetric aldol reactions with aldehydes. This provides a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.

Diagram: General Workflow for Asymmetric Synthesis using a Chiral Hydrazide Auxiliary

Caption: Workflow for chiral auxiliary-based asymmetric synthesis.

Case Study: Synthesis of a Chiral Amine

Chiral amines are ubiquitous in pharmaceuticals. The asymmetric synthesis of a chiral amine can be achieved using a chiral hydrazide auxiliary. For instance, a chiral hydrazone can be reduced stereoselectively to a chiral hydrazine, which can then be cleaved to yield the desired chiral primary amine.

Table 1: Comparison of Different Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Common Starting Materials | Key Advantages | Potential Limitations |

| Chiral Hydrazides | Amino acids, Carbohydrates | High stereoselectivity, reliable, auxiliary can often be recovered. | Multiple steps for synthesis and cleavage may be required. |

| Evans' Oxazolidinones | Amino alcohols | Excellent stereocontrol, well-established methods. | Auxiliary can be expensive. |

| SAMP/RAMP Hydrazones | (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine | High diastereoselectivity for alkylations. | Stoichiometric use of the auxiliary. |

| Chiral Sulfinimines | Chiral sulfinamides | Versatile for the synthesis of chiral amines. | Sensitivity to certain reaction conditions. |

Conclusion and Future Outlook

Oxane-2-carbohydrazide and its broader family of chiral hydrazide analogs represent a powerful and versatile class of chiral building blocks for asymmetric synthesis. Their predictable stereodirecting ability, coupled with the potential for auxiliary recovery, makes them an attractive choice for the synthesis of enantiomerically pure molecules in both academic and industrial settings. As the demand for stereochemically complex and pure pharmaceuticals continues to grow, the development of new and more efficient chiral hydrazide-based methodologies will undoubtedly play a crucial role in advancing the field of drug discovery. The versatility of the hydrazide functional group also opens doors for its use in the synthesis of various heterocyclic compounds with potential biological activity.[5][6]

References

-

ResearchGate. (2016, September). Chiral lactic hydrazone derivatives as potential bioactive antibacterial agents: Synthesis, spectroscopic, structural and molecular docking studies. Journal of Molecular Structure, 1128. Retrieved from [Link]

-

ACS Publications. (2023, May 15). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link]

-

Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

-

Ataman Kimya. Carbohydrazide. Retrieved from [Link]

-

PubMed. (2019, August 15). Novel fluorine-containing chiral hydrazide-hydrazones: Design, synthesis, structural elucidation, antioxidant and anticholinesterase activity, and in silico studies. Retrieved from [Link]

-

Wikipedia. Carbohydrazide. Retrieved from [Link]

-

ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

-

MDPI. (2003, October 31). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

Shandong Taihe Water Treatment Co., Ltd. Carbohydrazide. Retrieved from [Link]

-

PURKH. (2021, June 30). AN OVERVIEW OF CHIRAL DRUGS. Retrieved from [Link]

-

SINOBIO. Factory Biocides Water Treatment Multi Industrial Use Carbohydrazide CAS 497-18-7. Retrieved from [Link]

-

PMC. (2021, October 25). Oxyenamides as Versatile Building Blocks for a Highly Stereoselective One‐Pot Synthesis of the 1,3‐Diamino‐2‐ol‐Scaffold Containing Three Continuous Stereocenters. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 1,3-Oxazine as a chiral building block used in the total synthesis of (+)-1-deoxynojirimycin and (2R,5R)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine. Retrieved from [Link]

-

PubMed. (2015, April 21). Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B. Retrieved from [Link]

-

Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

-

PMC. (2018, October 16). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Retrieved from [Link]

-

PubMed. (2012, August 3). Highly efficient asymmetric synthesis of enantiopure dihydro-1,2-oxazines: dual-organocatalyst-promoted asymmetric cascade reaction. Retrieved from [Link]

Sources

- 1. purkh.com [purkh.com]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

Metabolic stability predictions for oxane-2-carbohydrazide motifs

Topic: Metabolic Stability Predictions for Oxane-2-Carbohydrazide Motifs Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The oxane-2-carbohydrazide motif (tetrahydropyran-2-carboxylic acid hydrazide) represents a challenging yet high-potential scaffold in medicinal chemistry.[1] While the oxane (tetrahydropyran, THP) ring serves as a lipophilicity-lowering bioisostere for cyclohexane, the carbohydrazide linker introduces complex metabolic liabilities, including hydrolytic instability and the potential for reactive metabolite formation. This guide provides a comprehensive framework for predicting, evaluating, and optimizing the metabolic stability of this specific motif, moving beyond generic protocols to address the unique bio-orthogonal challenges of hydrazide-containing ethers.

Structural Deconstruction & Metabolic Liabilities

To accurately predict stability, we must decouple the motif into its two pharmacophoric components: the Oxane Ring and the Carbohydrazide Linker . Each possesses distinct "soft spots" for enzymatic attack.[1]

A. The Oxane (Tetrahydropyran) Ring

The THP ring is generally stable against hydrolysis but susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

-

Mechanism: CYP-mediated Hydrogen Atom Transfer (HAT).[1]

-

Primary Soft Spot (C6-Position): The carbon atom adjacent to the ether oxygen (C6) is electronically activated for H-abstraction due to the stabilization of the resulting radical by the adjacent oxygen lone pair.

-

Secondary Soft Spot (C2-Position): While typically reactive, the C2 position in this motif is substituted by the electron-withdrawing carbonyl group.[1] This substitution increases the Bond Dissociation Energy (BDE) of the remaining C2-H bond, likely shifting metabolic attack to the C6, C3, or C4 positions.

B. The Carbohydrazide Linker (-CONHNH-)

This is the critical liability.[1] Hydrazides are often flagged as structural alerts due to two primary pathways:

-

Hydrolysis (Amidases/Esterases): Cleavage of the amide bond releases the free hydrazine moiety and the parent oxane-2-carboxylic acid.

-

Direct Oxidation (CYP/Peroxidases): Oxidation of the terminal nitrogen can generate diazenyl intermediates (

), which may decompose to form acyl radicals or alkyl radicals, leading to covalent binding with proteins (mechanism-based inhibition).[1]

In Silico Prediction Framework

Before synthesis, computational modeling should be employed to rank designs based on their susceptibility to the pathways described above.[1]

Protocol 1: Quantum Mechanical (QM) Bond Profiling

Standard QSAR models often fail with specific hydrazide tautomers.[1] QM-based estimation of Bond Dissociation Energies (BDE) is more reliable.[1]

-

Method: DFT calculation (e.g., B3LYP/6-31G*) to calculate Homolytic BDE for all C-H and N-H bonds.[1]

-

Thresholds:

Protocol 2: Site of Metabolism (SOM) Prediction

Use consensus scoring from multiple algorithms to identify the "Metabolic Hotspot."[1]

-

Tools:

-

Interpretation: If the algorithm flags the hydrazide nitrogen with a higher probability than the oxane ring, prioritizing steric hindrance around the hydrazide (e.g., N-methylation) is necessary.

Experimental Validation Workflow

Trustworthy data requires a self-validating experimental loop that distinguishes between oxidative clearance (CYP) and hydrolytic instability (plasma).[1]

Step-by-Step Methodology

Step 1: Plasma Stability Assay (Hydrolysis Check) Rationale: Hydrazides can degrade in plasma before reaching the liver.[1]

-

Incubate compound (1 µM) in pooled human/rat plasma at 37°C.[1]

-

Sample at 0, 15, 30, 60, and 120 min.

-

Quench with acetonitrile containing internal standard.[1]

-

Critical Control: Include a known hydrolytic substrate (e.g., Procaine) and a stable hydrazide (e.g., Isoniazid) to validate esterase activity.[1]

Step 2: Microsomal Stability (Phase I Oxidation) Rationale: Assesses CYP-mediated clearance.[1]

-

Incubate compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) + NADPH regenerating system.[1]

-

Parallel Control (Non-NADPH): Run a duplicate incubation without NADPH.

-

Logic: If clearance occurs without NADPH, the mechanism is likely chemical instability or non-CYP hydrolysis (amidase), not oxidative metabolism.[1]

-

Step 3: Reactive Metabolite Trapping (GSH Adducts) Rationale: Detects transient diazenyl/radical species from hydrazide oxidation.[1]

-

Incubate with microsomes + NADPH + Glutathione (GSH) (5 mM) .[1]

-

Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH fragments (m/z 272).[1]

-

Observation: The presence of GSH adducts confirms the formation of reactive electrophiles, necessitating structural re-design.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the oxane-2-carbohydrazide motif, highlighting the competition between bioactivation (toxicity) and clearance.

Caption: Divergent metabolic fates of oxane-2-carbohydrazides.[1] Red nodes indicate toxicity risks (hydrazine release, radical formation).

Optimization Strategies

To mitigate the identified risks, employ the following structural modifications:

| Liability | Modification Strategy | Mechanistic Rationale |

| Hydrazide Hydrolysis | N-Methylation ( | Steric hindrance prevents amidase access to the carbonyl carbon. |

| Hydrazide Oxidation | Electron Withdrawing Groups (EWG) | Adding EWGs (e.g., F, CF3) to the |

| Oxane C6-Oxidation | Gem-dimethylation | Substitution at C6 blocks H-abstraction.[1] Alternatively, introduce a fluorine atom at C4 to deactivate the ring inductively.[1] |

| Glucuronidation | Bioisosteric Replacement | Replace the carbohydrazide with a 1,3,4-oxadiazole ring.[1] This cyclization removes the NH donors, eliminating glucuronidation and hydrolysis liabilities while retaining geometry.[1] |

References

-

Metabolism of Hydrazine Derivatives

-

Tetrahydropyran Metabolism

-

In Silico Prediction Tools

-

Experimental Protocols

(Note: Specific papers on "oxane-2-carbohydrazide" as a combined keyword are rare; references provided anchor the mechanistic principles of the individual pharmacophores.)

Sources

- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the metabolism and toxicity of hydrazine. - UCL Discovery [discovery.ucl.ac.uk]

- 7. drughunter.com [drughunter.com]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Reaction conditions for coupling oxane-2-carbohydrazide with aldehydes

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Synthesis of N'-Alkylidene-oxane-2-carbohydrazides via Coupling with Aldehydes

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Hydrazone Moiety in Modern Drug Discovery

The hydrazone linkage (-C=N-NH-C=O) is a privileged scaffold in medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological activities.[1][2][3][4] Molecules incorporating this functional group have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The oxane (tetrahydropyran) ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties such as increased solubility and metabolic stability. The coupling of oxane-2-carbohydrazide with a diverse range of aldehydes thus provides a direct and efficient route to novel chemical entities with significant therapeutic potential.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical process parameters for the successful synthesis of N'-alkylidene-oxane-2-carbohydrazides. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for screening and lead optimization.

Part 1: The Underlying Chemistry: Mechanism of Hydrazone Formation

The formation of a hydrazone from a carbohydrazide and an aldehyde is a classic condensation reaction, proceeding via a two-step nucleophilic addition-elimination mechanism.[7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting suboptimal outcomes.

-

Nucleophilic Addition: The reaction is typically initiated under mild acidic conditions. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[8][9] The terminal nitrogen of the oxane-2-carbohydrazide, acting as a nucleophile, then attacks the activated carbonyl carbon.[7] This step results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.[8]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[7][8] The acidic catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O).[9]

The pH of the reaction medium is a critical parameter. If the conditions are too acidic, the hydrazide nucleophile will be protonated, rendering it unreactive.[7] Conversely, if the conditions are too basic, the aldehyde carbonyl is not sufficiently activated for the nucleophilic attack. Therefore, a weakly acidic environment (typically pH 4-6) is optimal for this transformation.[9]

Caption: Figure 1: Catalytic Mechanism of Hydrazone Formation.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of the oxane-2-carbohydrazide precursor and its subsequent coupling with aldehydes.

Protocol 1: Synthesis of Oxane-2-carbohydrazide Precursor

The carbohydrazide is most conveniently prepared from its corresponding ester, such as ethyl or methyl oxane-2-carboxylate, via reaction with hydrazine hydrate. This is a standard and high-yielding transformation.[6][10]

Workflow Diagram:

Caption: Figure 2: Workflow for Oxane-2-carbohydrazide Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl oxane-2-carboxylate (1.0 eq) and ethanol (approx. 5-10 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 2.0-3.0 eq) dropwise to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into cold water or diethyl ether to precipitate the product. Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold water followed by cold ethanol to remove any unreacted hydrazine. Dry the purified oxane-2-carbohydrazide under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: General Procedure for Coupling Oxane-2-carbohydrazide with Aldehydes

This protocol describes a robust method for the synthesis of N'-alkylidene-oxane-2-carbohydrazides. The use of a catalytic amount of acetic acid is recommended to ensure efficient reaction.[10][11]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable flask, dissolve oxane-2-carbohydrazide (1.0 eq) in a protic solvent such as absolute ethanol or methanol (10-20 mL).

-

Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution. If the aldehyde is a solid, it can be added directly. If it is a liquid, add it dropwise.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) for 2-8 hours. The optimal temperature and time will depend on the reactivity of the specific aldehyde used.[10][12]

-

Monitoring: Monitor the reaction by TLC. The product hydrazone is typically less polar than the starting carbohydrazide.

-

Isolation: Upon completion, the product often precipitates directly from the reaction mixture upon cooling to room temperature or in an ice bath. Collect the solid product by vacuum filtration.[13]

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Part 3: Optimization of Reaction Conditions

The efficiency of the hydrazone formation is influenced by several factors. Careful optimization of these parameters is key to achieving high yields and purity.

-

Catalyst: While glacial acetic acid is a reliable and inexpensive catalyst, other options exist. For acid-sensitive substrates, organocatalysts like aniline or 5-methoxyanthranilic acid can be highly effective, especially for reactions run at neutral pH.[14][15] These catalysts operate via nucleophilic catalysis, forming a reactive imine intermediate.[14]

-

Solvent: Ethanol is the most common solvent due to its ability to dissolve a wide range of reactants and its appropriate boiling point for reactions requiring heat.[10][12] For less soluble substrates, co-solvents like DMF or DMSO can be used, although their higher boiling points can complicate product isolation.[14]

-

Temperature: Most aromatic aldehydes react efficiently at room temperature or with gentle heating. However, less reactive aldehydes, such as aliphatic or sterically hindered ones, may require reflux conditions to proceed at a reasonable rate.

-

Stoichiometry: A slight excess (1.1 eq) of the aldehyde can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Table of Representative Reaction Conditions:

| Aldehyde Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |

| Benzaldehyde | Acetic Acid (cat.) | Ethanol | 25 | 2-4 | >90% | Product often precipitates directly. |

| 4-Nitrobenzaldehyde | Acetic Acid (cat.) | Ethanol | 60 | 2 | >95% | Electron-withdrawing group activates the aldehyde.[14] |

| 4-Methoxybenzaldehyde | Acetic Acid (cat.) | Ethanol | 80 (Reflux) | 4-6 | >85% | Electron-donating group deactivates the aldehyde, requires heat. |

| Cinnamaldehyde | Acetic Acid (cat.) | Ethanol | 25 | 3-5 | >90% | Conjugated aldehyde is highly reactive. |

| Heptanal | Acetic Acid (cat.) | Methanol | 65 (Reflux) | 6-8 | 75-85% | Aliphatic aldehydes are generally less reactive than aromatic ones. |

Part 4: Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficient catalyst or incorrect pH. 2. Low reactivity of the aldehyde. 3. Starting material degradation. | 1. Add a few more drops of acetic acid. 2. Increase the reaction temperature to reflux. 3. Check the purity of the starting carbohydrazide. |

| Incomplete Reaction | 1. Equilibrium has been reached. 2. Insufficient reaction time. | 1. If possible, remove water using a Dean-Stark trap (for reactions in toluene). 2. Extend the reaction time and continue monitoring by TLC. |

| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Reaction temperature is too high. | 1. Ensure a 1:1 stoichiometry of hydrazide to aldehyde. 2. Run the reaction at a lower temperature for a longer period. |

| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Product is an oil. | 1. Remove the solvent under reduced pressure and attempt to precipitate/triturate the residue with a non-polar solvent like hexanes or diethyl ether. 2. Purify by column chromatography. |

References

- Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC. (n.d.).

- Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen

- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.).

- Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. (2025, August 6).

- Hydrazone Form

- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts.

- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. (2013, March 11).

- Unraveling Hydrazone Formation: A Dance of Molecules. (2026, February 18).

- How is the hydrazone formed in the Wolff-Kishner reduction? (2021, April 15). Chemistry Stack Exchange.

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2020). Mini Reviews in Medicinal Chemistry, 20(5), 342-368.

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.).

- Synthesis and biological activity evaluation of hydrazone derivatives based on a Tröger's base skeleton. (2015, April 1). Bioorganic & Medicinal Chemistry, 23(7), 1651-1659.

- Synthesis and Characterization and Biological Activities of Hydrazones. (2015, January 15). SciSpace.

- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023, April 28). Asian Journal of Green Chemistry.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003, October 31). Molecules, 8(11), 787-798.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.).

- Design, Synthesis, and Biological Profiles of Novel 1,3,4-Oxadiazole-2-carbohydrazides with Molecular Diversity. (2022, March 9). Journal of Agricultural and Food Chemistry, 70(11), 3489-3501.

- Synthesis of carbohydrazide. (2019, September 16). ChemicalBook.

- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.

- Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. (n.d.). Asian Journal of Green Chemistry.

- Synthesis of novel enantiomerically pure tetra-carbohydrazide cyclophane macrocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022, August 18).

- SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (n.d.).

- New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2025, August 10).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biological activity evaluation of hydrazone derivatives based on a Tröger's base skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Unraveling Hydrazone Formation: A Dance of Molecules - Oreate AI Blog [oreateai.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Hydrazone Formation [quimicaorganica.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note and Protocols for Solvent Selection in Nucleophilic Substitution Reactions of Oxane-2-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Solvent in Modulating Reactivity

In the synthesis of novel chemical entities for drug discovery and development, the precise control of reaction outcomes is paramount. Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the choice of solvent is a critical parameter that can dictate reaction rates, yields, and even the mechanistic pathway. This is particularly true for complex molecules such as oxane-2-carbohydrazide, a scaffold of interest due to the combined presence of a cyclic ether (oxane) and a nucleophilic carbohydrazide moiety. The oxane ring, a saturated six-membered cyclic ether, is generally less reactive than its strained three- or four-membered counterparts (epoxides and oxetanes)[1][2]. However, its presence can influence the solubility and reactivity of the adjacent carbohydrazide group. The carbohydrazide functional group itself presents a unique nucleophilic character, and its reactivity is highly dependent on the solvent environment.[3]

This application note provides a comprehensive guide to the strategic selection of solvents for nucleophilic substitution reactions where oxane-2-carbohydrazide acts as the nucleophile. We will delve into the theoretical underpinnings of solvent effects, present a systematic protocol for solvent screening, and offer practical guidance for optimizing reaction conditions to achieve desired synthetic outcomes.

Theoretical Framework: Understanding Solvent-Nucleophile Interactions